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Compound Name: Sifuvirtide

Cat. No.: B10832413 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, design, mechanism

of action, and preclinical/clinical evaluation of Sifuvirtide, a potent, next-generation HIV-1

fusion inhibitor.

Introduction: The Challenge of HIV-1 Entry Inhibition
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-

step process mediated by the viral envelope glycoprotein (Env) complex, comprised of gp120

and gp41 subunits. This process represents a critical target for antiretroviral therapy. Fusion

inhibitors are a class of antiretroviral drugs that block the conformational changes in gp41

required for the fusion of the viral and cellular membranes, thereby preventing viral entry.

Enfuvirtide (T20), the first clinically approved HIV-1 fusion inhibitor, demonstrated the viability of

this therapeutic strategy. However, its clinical utility is hampered by a low genetic barrier to

resistance and the need for twice-daily injections.[1][2] This spurred the development of next-

generation fusion inhibitors with improved potency, broader activity against resistant strains,

and more favorable pharmacokinetic profiles. Sifuvirtide (SFT) emerged from these efforts as

a promising candidate.[1]
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Sifuvirtide was rationally designed based on the three-dimensional structure of the HIV-1 gp41

fusogenic core conformation.[1] The design strategy aimed to improve upon the first-generation

inhibitor, Enfuvirtide (T20).

The gp41 protein contains two key helical regions: the N-terminal heptad repeat (NHR) and the

C-terminal heptad repeat (CHR). During viral fusion, these regions interact to form a stable six-

helix bundle (6-HB), which brings the viral and cellular membranes into close proximity for

fusion.[3][4]

Sifuvirtide, a 36-amino acid synthetic peptide, was engineered based on the C34 peptide, a

segment of the CHR.[3][5] Key modifications were introduced to enhance its binding affinity and

stability:

Introduction of Salt Bridges: Charged glutamic acid and lysine residues were strategically

placed at solvent-accessible sites to form intra- and inter-helical salt bridges, stabilizing the

helical conformation of the peptide.[3][4]

Enhanced NHR Binding: The residues responsible for binding to the hydrophobic grooves of

the NHR trimer were maintained and optimized.[3]

Pocket-Binding Domain (PBD): Unlike T20, Sifuvirtide's design incorporates a pocket-

binding domain that interacts with a conserved hydrophobic pocket on the NHR, contributing

to its high potency.[6]

N-terminal Serine: A serine residue was added to the N-terminus to increase helical stability.

[3]

Threonine Substitution: An glutamic acid at position 119 was replaced with threonine to

enhance binding to the NHR pocket.[3]

These modifications resulted in a peptide with significantly improved binding stability and

antiviral activity compared to Enfuvirtide.[3]

Mechanism of Action
Sifuvirtide acts as a competitive inhibitor of HIV-1 fusion. It mimics the CHR region of gp41

and binds with high affinity to the NHR region of the viral gp41 in its pre-hairpin intermediate
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state.[4] This binding event physically obstructs the interaction between the viral NHR and CHR

regions, thereby preventing the formation of the critical six-helix bundle.[1][3] By blocking this

final conformational change, Sifuvirtide effectively halts the membrane fusion process and

prevents the entry of the viral capsid into the host cell.[7]
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Diagram 1: Mechanism of HIV-1 Fusion and Inhibition by Sifuvirtide.

Quantitative Data
In Vitro Antiviral Activity
Sifuvirtide has demonstrated potent inhibitory activity against a broad range of HIV-1 isolates,

including various subtypes and strains resistant to other antiretroviral drugs.

Table 1: Inhibitory Activity of Sifuvirtide against Diverse HIV-1 Pseudoviruses
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HIV-1 Subtype Sifuvirtide Mean IC₅₀ (nM) T20 Mean IC₅₀ (nM)

Subtype A 1.81 13.86

Subtype B 10.35 189.20

Subtype C 3.84 57.41

Data from reference[4]

Table 2: Comparative Efficacy against Wild-Type and Enfuvirtide-Resistant HIV-1 Strains

HIV-1 Strain
Sifuvirtide IC₅₀
(nM)

Enfuvirtide (T20)
IC₅₀ (nM)

Fold Difference
(T20/SFT)

HIV-1 IIIB (X4, Wild-
type)

0.8 1.9 2.4

HIV-1 Bal (R5, Wild-

type)
0.7 1.5 2.1

NL4-3V38A (T20-

resistant)
2.9 45.1 15.6

NL4-3V38A/N42D

(T20-resistant)
12.3 181.2 14.7

Data from reference[6]

Clinical Pharmacokinetics
Phase Ia clinical studies involving healthy volunteers have provided initial data on the safety

and pharmacokinetic profile of Sifuvirtide.

Table 3: Pharmacokinetic Properties of Sifuvirtide (Phase Ia)
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Administration Decay Half-life (hours)

Single Dose 20.0 ± 8.6

Multiple Doses 26.0 ± 7.9

Data from reference[1]

Resistance Profile
While Sifuvirtide is effective against many T20-resistant strains, in vitro studies have identified

mutations that can confer resistance to Sifuvirtide. These mutations are primarily located in

the N-terminal heptad repeat region of gp41.[8]

Key resistance-associated substitutions include V38A, A47I, and Q52R in the NHR.[3][9] A

secondary mutation, N126K in the CHR, has also been observed.[3][8] Interestingly, some

Sifuvirtide-resistant mutants exhibit cross-resistance to Enfuvirtide.[10] The development of

modified versions of Sifuvirtide, such as MTSFT which incorporates an "M-T hook" structure,

has shown promise in overcoming this resistance.[9][11]

Experimental Protocols
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of a compound to inhibit the fusion of cells expressing the HIV-

1 Env glycoprotein with cells expressing CD4 and a coreceptor (CXCR4 or CCR5).

Methodology:

Cell Lines:

Effector cells (e.g., H9/IIIB) chronically infected with an HIV-1 strain, expressing Env on

their surface.

Target cells (e.g., MT-2) expressing CD4 and the appropriate coreceptors.

Procedure:
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Effector and target cells are co-cultured in the presence of varying concentrations of the

inhibitor (e.g., Sifuvirtide).

Fusion between the cells leads to the formation of multinucleated giant cells (syncytia).

After a defined incubation period (e.g., 24 hours), the number of syncytia is quantified

under a microscope.

Data Analysis:

The concentration of the inhibitor that reduces the number of syncytia by 50% (IC₅₀) is

calculated.
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Diagram 2: Experimental Workflow for HIV-1 Env-Mediated Cell-Cell Fusion Assay.

Single-Round Viral Infectivity Assay
This assay measures the inhibition of viral entry using pseudoviruses that are capable of only a

single round of infection.

Methodology:
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Pseudovirus Production:

Co-transfect producer cells (e.g., 293T) with an Env-deficient HIV-1 backbone plasmid

(containing a reporter gene like luciferase or GFP) and a plasmid expressing the desired

HIV-1 Env glycoprotein.

Infection:

Harvest the pseudovirus-containing supernatant.

Incubate target cells (e.g., TZM-bl) with the pseudovirus in the presence of serial dilutions

of Sifuvirtide.

Readout:

After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression

(e.g., luciferase activity).

Data Analysis:

The IC₅₀ is determined as the concentration of Sifuvirtide that reduces reporter gene

expression by 50% compared to the no-drug control.

Six-Helix Bundle (6-HB) Formation Assay
This biophysical assay assesses the ability of an inhibitor to block the interaction between the

NHR and CHR peptides of gp41.

Methodology:

Reagents:

Synthetic NHR peptide (e.g., N36).

Synthetic CHR peptide (e.g., C34).

Procedure:
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Mix the NHR and CHR peptides. The formation of the stable 6-HB can be detected by

methods such as circular dichroism (CD) spectroscopy, which shows a characteristic

alpha-helical spectrum, or by native polyacrylamide gel electrophoresis (N-PAGE), where

the 6-HB complex migrates as a distinct band.

To test inhibition, the NHR peptide is pre-incubated with varying concentrations of

Sifuvirtide before the addition of the CHR peptide.

Analysis:

The prevention of the 6-HB formation is observed as a decrease in the CD signal or the

disappearance of the 6-HB band on the gel.

Conclusion
Sifuvirtide represents a significant advancement in the development of HIV-1 fusion inhibitors.

Its rational design has resulted in a potent peptide with broad activity against diverse HIV-1

strains, including those resistant to the first-generation inhibitor, Enfuvirtide. Clinical data,

though early, suggests a favorable pharmacokinetic profile allowing for less frequent dosing.

The detailed understanding of its mechanism of action and resistance pathways provides a

solid foundation for its clinical development and for the design of future generations of HIV

entry inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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